1-chloro-N-cyclopropyl-N-methylmethanesulfonamide
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Overview
Description
1-Chloro-N-cyclopropyl-N-methylmethanesulfonamide is a chemical compound with the molecular formula C5H10ClNO2S. It is characterized by the presence of a chloro group, a cyclopropyl group, and a methanesulfonamide group.
Preparation Methods
The synthesis of 1-chloro-N-cyclopropyl-N-methylmethanesulfonamide typically involves the reaction of cyclopropylamine with chloromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Chloro-N-cyclopropyl-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfone derivatives.
Reduction Reactions: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Chloro-N-cyclopropyl-N-methylmethanesulfonamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-N-cyclopropyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in bacteria, leading to cell death. The compound may also interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
1-Chloro-N-cyclopropyl-N-methylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:
N-cyclopropyl-N-methylmethanesulfonamide: Lacks the chloro group, which may result in different reactivity and biological activity.
1-chloro-N-methylmethanesulfonamide: Lacks the cyclopropyl group, which may affect its steric properties and interactions with molecular targets.
1-chloro-N-cyclopropylmethanesulfonamide: Lacks the N-methyl group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10ClNO2S |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
1-chloro-N-cyclopropyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C5H10ClNO2S/c1-7(5-2-3-5)10(8,9)4-6/h5H,2-4H2,1H3 |
InChI Key |
ILSZRELAFXRATD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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